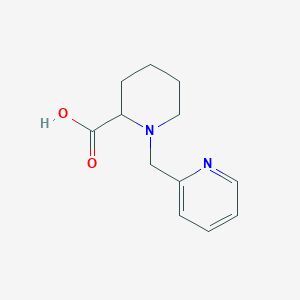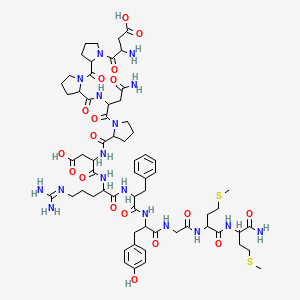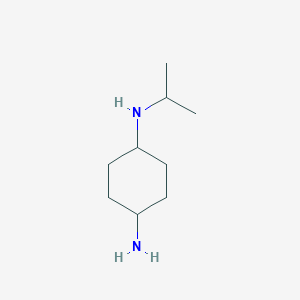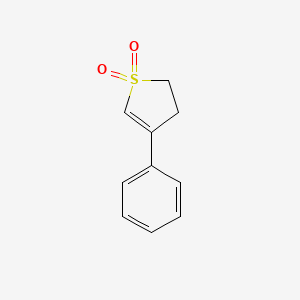![molecular formula C14H18N2O3S B12118279 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole is an organic compound with the molecular formula C15H20N2O3S It is characterized by the presence of a pyrazole ring substituted with an ethoxy group, two methyl groups, and a sulfonyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride.
Reaction with Pyrazole: The sulfonyl chloride is then reacted with 3-methylpyrazole in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, leading to a range of biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole can be compared with other similar compounds, such as:
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylbenzimidazole: This compound has a benzimidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-8-10(2)11(3)9-14(13)20(17,18)16-7-6-12(4)15-16/h6-9H,5H2,1-4H3 |
InChI Key |
HIOOTKATZCYPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)



![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)



![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)

![2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12118282.png)

